molecular formula C7H11BrO B13454124 6-(Bromomethyl)-1-oxaspiro[3.3]heptane

6-(Bromomethyl)-1-oxaspiro[3.3]heptane

Cat. No.: B13454124
M. Wt: 191.07 g/mol
InChI Key: ZBRYQOZJQAGNLE-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromomethyl group and an oxaspiro ring system makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to form the oxetane ring . The resulting intermediate is then subjected to further reactions to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol as starting materials can facilitate large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The spiro structure allows for further cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spiro compounds, while oxidation reactions can produce spiro ketones or alcohols .

Scientific Research Applications

6-(Bromomethyl)-1-oxaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxaspiro ring system provides structural stability and rigidity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-1-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a versatile site for further chemical modifications. Its spirocyclic structure also imparts distinct physicochemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

6-(bromomethyl)-1-oxaspiro[3.3]heptane

InChI

InChI=1S/C7H11BrO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5H2

InChI Key

ZBRYQOZJQAGNLE-UHFFFAOYSA-N

Canonical SMILES

C1COC12CC(C2)CBr

Origin of Product

United States

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